2-(4-Ethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
2-(4-Ethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
Brand Name:
Vulcanchem
CAS No.:
433241-82-8
VCID:
VC0356584
InChI:
InChI=1S/C18H22N2O3/c1-3-23-15-11-9-14(10-12-15)18-13(2)19(21)16-7-5-4-6-8-17(16)20(18)22/h9-12H,3-8H2,1-2H3
SMILES:
CCOC1=CC=C(C=C1)C2=C(N(C3=C([N+]2=O)CCCCC3)[O-])C
Molecular Formula:
C18H22N2O3
Molecular Weight:
314.4g/mol
2-(4-Ethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
CAS No.: 433241-82-8
Main Products
VCID: VC0356584
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4g/mol
CAS No. | 433241-82-8 |
---|---|
Product Name | 2-(4-Ethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide |
Molecular Formula | C18H22N2O3 |
Molecular Weight | 314.4g/mol |
IUPAC Name | 3-(4-ethoxyphenyl)-2-methyl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide |
Standard InChI | InChI=1S/C18H22N2O3/c1-3-23-15-11-9-14(10-12-15)18-13(2)19(21)16-7-5-4-6-8-17(16)20(18)22/h9-12H,3-8H2,1-2H3 |
Standard InChIKey | RUPHNSPLUBQSQZ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C2=C(N(C3=C([N+]2=O)CCCCC3)[O-])C |
Canonical SMILES | CCOC1=CC=C(C=C1)C2=C(N(C3=C([N+]2=O)CCCCC3)[O-])C |
Solubility | 47.2 [ug/mL] |
PubChem Compound | 1624059 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume